8-Hydroxychinolin-Citrat

Übersicht

Beschreibung

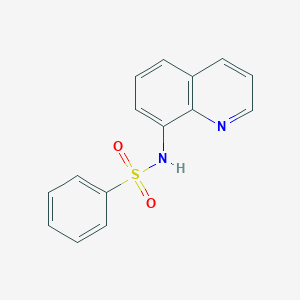

8-Hydroxyquinoline citrate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound. 8-Hydroxyquinoline itself is known for its strong metal ion chelating properties and has a wide range of pharmacological applications, including use as an antiseptic, disinfectant, and pesticide . The citrate form enhances its solubility and bioavailability, making it more effective for various applications.

Wissenschaftliche Forschungsanwendungen

8-Hydroxyquinoline citrate has a broad range of applications in scientific research:

Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.

Biology: It serves as a tool for studying metal ion homeostasis in biological systems.

Medicine: It has potential therapeutic applications, including as an anticancer agent, neuroprotective agent, and antimicrobial agent.

Industry: It is used in the formulation of antiseptics, disinfectants, and pesticides

Wirkmechanismus

Target of Action

8-Hydroxyquinoline citrate (8-HQ) exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases . It also targets both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .

Mode of Action

8-HQ interacts with its targets by functioning as a transcription inhibitor . It has been demonstrated that Fe(8-HQ)3, the 1:3 complex formed between Fe(III) and 8-HQ, can readily transport Fe(III) across the bacterial cell membrane and deliver iron into the bacterial cell . This dual antimicrobial mechanism of action combines the bactericidal activity of iron with the metal chelating effect of 8-HQ to kill bacteria .

Biochemical Pathways

8-HQ affects the biochemical pathways by inhibiting 2OG-dependent enzymes. It is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Pharmacokinetics

It is noted that one of its derivatives, iox1, suffers from low cell permeability . This suggests that the bioavailability of 8-HQ and its derivatives might be influenced by their ability to cross cell membranes.

Result of Action

The result of 8-HQ’s action is the inhibition of the growth and migration of cancer cells . It also exhibits potent cytotoxicity activities against A549 lung cancer cell lines . Furthermore, it activates the intrinsic pathways of apoptosis, elevating caspase-3 and caspase-8 activities .

Action Environment

The action of 8-HQ can be influenced by environmental factors. For instance, the presence of glucose can mediate its phytotoxicity . .

Biochemische Analyse

Biochemical Properties

8-Hydroxyquinoline citrate is known for its strong metal ion chelator properties . It interacts with various enzymes and proteins, including 2-Oxoglutarate (2OG) and iron-dependent oxygenases . It has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies .

Cellular Effects

8-Hydroxyquinoline citrate exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Hydroxyquinoline citrate exerts its effects through various mechanisms. It is known to bind to diverse biotargets via structural modifications of functional groups . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO) .

Metabolic Pathways

8-Hydroxyquinoline citrate is involved in various metabolic pathways. It interacts with enzymes such as 2OG-dependent oxygenases

Transport and Distribution

The transport and distribution of 8-Hydroxyquinoline citrate within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline citrate typically involves the reaction of 8-hydroxyquinoline with citric acid. The process can be carried out in an aqueous medium, where 8-hydroxyquinoline is dissolved in a suitable solvent, and citric acid is added gradually under controlled temperature and pH conditions to form the citrate salt.

Industrial Production Methods: Industrial production of 8-hydroxyquinoline citrate follows similar principles but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxyquinoline citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring structure.

Substitution: Substitution reactions, particularly halogenation, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced or modified biological activities .

Vergleich Mit ähnlichen Verbindungen

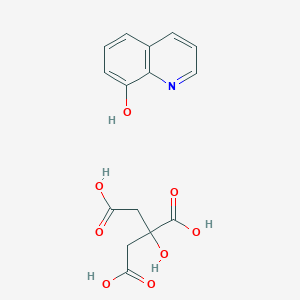

8-Hydroxyquinoline: The parent compound with similar chelating properties but lower solubility.

5-Nitro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.

8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.

Uniqueness: 8-Hydroxyquinoline citrate stands out due to its improved solubility and bioavailability, making it more effective in various applications compared to its parent compound and other derivatives .

Eigenschaften

IUPAC Name |

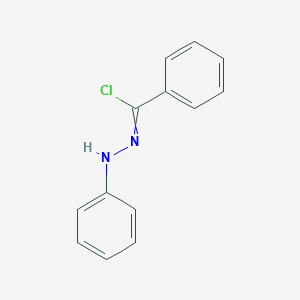

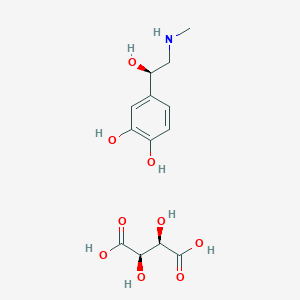

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOQWWQKBBZILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040326 | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-30-5 | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinolinium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYQUINOLINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K522O2O40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Hydroxyquinoline Citrate (8-HQC) and why is it used in the context of cut flowers?

A1: 8-Hydroxyquinoline Citrate (8-HQC) is a compound frequently used in postharvest flower care. It acts as a biocide, inhibiting the growth of microorganisms in the vase water that can negatively impact water uptake and accelerate flower senescence.

Q2: How does 8-HQC affect the vase life of cut flowers?

A2: 8-HQC primarily improves water uptake by reducing vascular blockage in cut flower stems. [, ] This blockage can be caused by:

- Microbial growth: 8-HQC effectively controls the proliferation of bacteria and fungi in the vase solution. [, , , , ]

- Tylose formation: While not fully understood, 8-HQC has been observed to reduce the formation of tyloses (outgrowths from xylem cells) that can obstruct water flow. []

Q3: Is 8-HQC always effective in extending the vase life of all cut flower types?

A3: No, the effectiveness of 8-HQC varies depending on the flower species and cultivar.

- Cultivar Differences: Even within the same species, different cultivars can exhibit varying responses to 8-HQC treatment. [, ]

Q4: How is 8-HQC used in combination with other compounds to improve cut flower longevity?

A4: 8-HQC is often used in conjunction with other compounds to enhance its effectiveness and address multiple factors contributing to flower senescence. Some common combinations include:

- 8-HQC + Sucrose: This combination is widely used as a standard preservative solution in many studies. [, , , , , , , , , , , ] Sucrose provides an energy source for the flower and can also influence water relations by promoting stomatal closure, leading to reduced water loss. []

- 8-HQC + Citric Acid: Citric acid helps to maintain an acidic pH in the vase solution, which is generally beneficial for water uptake and inhibiting microbial growth. [, ]

- 8-HQC + Silver Thiosulfate (STS): STS is an ethylene inhibitor. Ethylene is a plant hormone that accelerates senescence in many flowers. By combining 8-HQC with STS, both microbial growth and ethylene-induced senescence can be addressed. [, ]

Q5: What concentrations of 8-HQC are typically used in postharvest flower care?

A5: Concentrations of 8-HQC used in research and commercial flower preservatives typically range from 100 to 400 ppm (parts per million). [, , , , , , , , , ] The optimal concentration can vary depending on the flower species, cultivar, and the specific formulation of the preservative solution.

Q6: Does 8-HQC influence the opening of flower buds?

A6: In some flower species, 8-HQC has been observed to promote the opening of flower buds, particularly when used in combination with sucrose. This effect has been documented in chrysanthemums and freesias. [, ]

Q7: Are there any negative effects of using 8-HQC on cut flowers?

A7: While generally considered safe for use in cut flower solutions, 8-HQC can have some negative effects:

- Phytotoxicity: In certain species or at higher concentrations, 8-HQC can cause leaf damage or other phytotoxic effects. [, ]

Q8: Are there any alternatives to using 8-HQC as a preservative for cut flowers?

A8: Yes, several alternatives to 8-HQC are being explored for cut flower preservation, including:

- Natural Extracts: Plant extracts like those from thyme, moringa, and green tea have shown promising antimicrobial and antioxidant properties that can benefit cut flower longevity. [, ]

- Nanosilver: Nanosilver solutions have demonstrated good potential as a biocide in extending the vase life of various flower types, sometimes surpassing the efficacy of 8-HQC. [, ]

- Other Chemical Compounds: Researchers are continually investigating other chemical compounds with antimicrobial and/or senescence-delaying properties, such as aluminum sulfate, cobalt chloride, and various plant growth regulators. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)